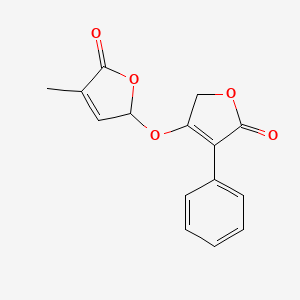
Agn-PC-0nat58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nat58 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its versatility in chemical synthesis and its role as a building block in the creation of advanced molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nat58 typically involves a series of chemical reactions that include halogenation and alkylation processes. One common method involves the bromomethylation of a benzene derivative, followed by further functional group manipulations . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions that ensure consistency and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nat58 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkyl groups, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Agn-PC-0nat58 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Agn-PC-0nat58 involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Agn-PC-0nat58 include other halogenated benzene derivatives and nitrogen-rich compounds . These compounds share some structural similarities but may differ in their reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its versatility in chemical synthesis.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties and versatility make it a valuable tool for researchers and industry professionals alike. Further research and development are likely to uncover even more uses and applications for this fascinating compound.
Properties
CAS No. |
188940-70-7 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C15H12O5/c1-9-7-12(20-14(9)16)19-11-8-18-15(17)13(11)10-5-3-2-4-6-10/h2-7,12H,8H2,1H3 |
InChI Key |
CNBDTCGNOBYLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)OC2=C(C(=O)OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




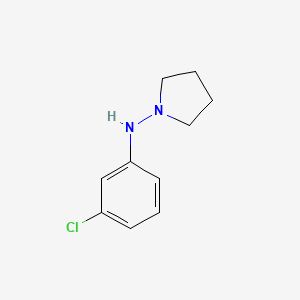
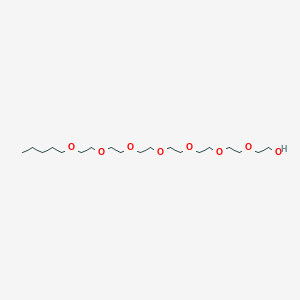
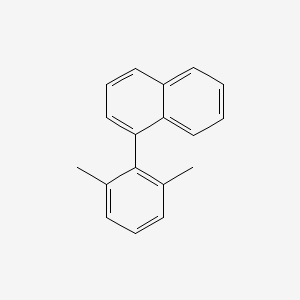
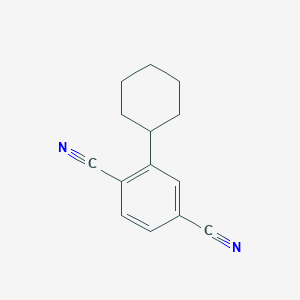
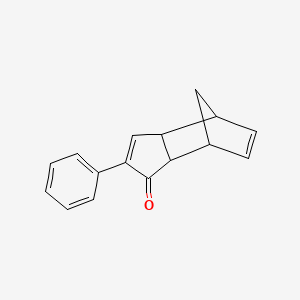
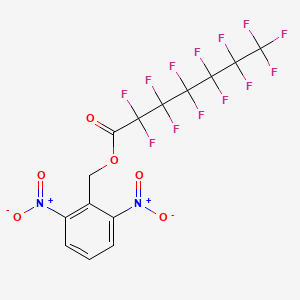
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
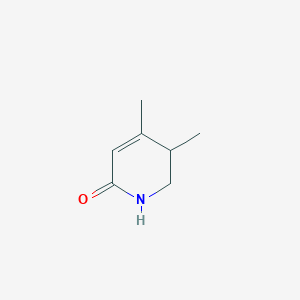
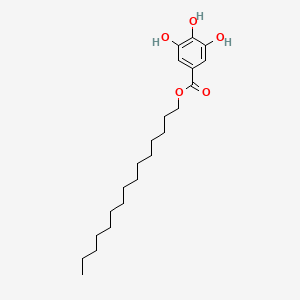
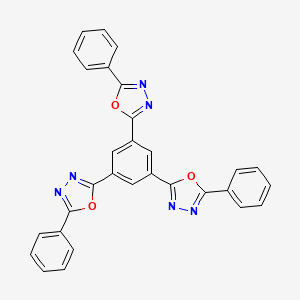

![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
